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Compound of Interest

Compound Name: PQR620

Cat. No.: B1574294

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PQR620, a potent
and selective dual mTORC1/2 inhibitor. The data presented herein is intended to assist
researchers in evaluating the specificity of PQR620 and its potential for off-target effects.

Executive Summary

PQR620 is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase,
demonstrating significant potency for both mTORC1 and mTORC2 complexes. Extensive
kinase profiling reveals a favorable selectivity profile, with minimal cross-reactivity against a
broad panel of other kinases at concentrations relevant to its biological activity. This guide
presents the quantitative data from these profiling studies, details the experimental
methodologies employed, and provides visual representations of the key signaling pathways
and experimental workflows.

PQR620 Kinase Selectivity Profile

PQR620 has been profiled against a large panel of 456 kinases to determine its selectivity. The
primary targets of PQR620 are mTORC1 and mTORC2. The key quantitative measure of
selectivity is the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Primary Target and Key Off-Target Data
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The following table summarizes the inhibitory activity of PQR620 against its primary target,
MTOR, and a key related kinase, PI3Ka.

Kinase Target Inhibition (Ki) Selectivity (over PI3Ka)
mTOR 10.8 nM >389-fold
PI3K p110a 4.2 pM

Data sourced from Rageot et al., 2018, J. Med. Chem. and Cayman Chemical.[1][2]

Broad Kinase Panel Screening

PQR620 was screened against a panel of 456 kinases at a concentration of 10 uM. The results
demonstrated an outstanding selectivity score (S(10)) of 0.005, indicating that PQR620
inhibited only a very small fraction of the kinases tested at this high concentration.[1] This high
degree of selectivity minimizes the potential for off-target effects, making PQR620 a precise
tool for studying mTOR signaling.

The detailed results from the kinase panel screen are provided in the supplementary
information of the primary publication by Rageot et al. (2018). For a comprehensive list of all
456 kinases and the corresponding inhibition data, researchers are encouraged to consult this
supplementary material.

Experimental Protocols

The following section details the methodologies used in the key experiments cited in this guide.

KINOMEscan™ Kinase Inhibition Assay (DiscoverX
scanMAX)

The cross-reactivity of PQR620 was determined using the DiscoverX KINOMEscan™ platform,
a competitive binding assay.

Principle: This assay quantitatively measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of
kinase that binds to the immobilized ligand is measured by quantitative PCR (gPCR) of the
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DNA tag. A lower amount of bound kinase in the presence of the test compound indicates
greater inhibition.

Protocol:

o Kinase Preparation: DNA-tagged kinases are produced in either E. coli (for T7 phage-tagged
kinases) or HEK-293 cells.

e Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated,
active-site directed ligand to generate an affinity resin.

e Binding Reaction: The DNA-tagged kinase, the ligand-immobilized beads, and the test
compound (PQR620) are combined in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05%
Tween 20, 6 mM DTT) in a 384-well plate.

 Incubation: The reaction plates are incubated at room temperature with shaking for 1 hour to
allow for binding equilibrium to be reached.

» Washing: The affinity beads are washed with a wash buffer (1x PBS, 0.05% Tween 20) to
remove unbound components.

e Elution: The bound kinase is eluted from the beads by incubation with an elution buffer (1x
PBS, 0.05% Tween 20, 0.5 uM non-biotinylated affinity ligand) for 30 minutes at room
temperature with shaking.

o Quantification: The concentration of the eluted kinase is measured by gPCR using primers
specific for the DNA tag.

o Data Analysis: The results are typically reported as a percentage of the control, where 100%
indicates no inhibition and 0% indicates complete inhibition. A selectivity score (S-score) can
be calculated to represent the overall selectivity of the compound.

Visualizations
PQR620 Signaling Pathway Inhibition

The following diagram illustrates the central role of mTOR in cell signaling and the points of
inhibition by PQR620.
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Caption: PQR620 inhibits both mTORC1 and mTORC2 complexes, blocking downstream
signaling pathways.

Experimental Workflow for Kinase Cross-Reactivity
Screening
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The following diagram outlines the workflow for assessing the cross-reactivity of PQR620 using
the KINOMEscan™ assay.
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Caption: Workflow for determining PQR620 kinase cross-reactivity using a competitive binding
assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-
yl}-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and
Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. medchemexpress.com [medchemexpress.com]
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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